molecular formula C9H9N3O2 B2596537 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester CAS No. 945840-81-3

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester

Numéro de catalogue: B2596537
Numéro CAS: 945840-81-3
Poids moléculaire: 191.19
Clé InChI: LLOSAZKELZMYKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Characteristics

Systematic Nomenclature and CAS Registry Information

The compound is systematically named ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate , reflecting its fused pyrazole-pyridine core and ethyl ester substituent at the 7-position. Key identifiers include:

  • CAS Registry Number : 945840-81-3.
  • MDL Number : MFCD27964870.
  • PubChem CID : 91667295.
Table 1: Core Identifiers
Property Value
CAS Registry Number 945840-81-3
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
MDL Number MFCD27964870
PubChem CID 91667295

Molecular Formula and Weight Analysis

The molecular formula C₉H₉N₃O₂ corresponds to a bicyclic structure with:

  • Pyrazole ring : Nitrogen atoms at positions 1 and 2, fused to a pyridine ring.
  • Ethyl ester group : Attached to the 7-position of the pyridine ring.

The molecular weight of 191.19 g/mol aligns with the combined contributions of the heterocyclic core (pyrazolo-pyridine: ~163.13 g/mol) and the ethyl ester moiety (C₂H₅O₂: ~58.06 g/mol).

Structural Elucidation Through Crystallographic Data

While direct crystallographic data for this compound is limited, its structural features can be inferred from related pyrazolo-pyridine derivatives. For example, in ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS not specified), X-ray crystallography revealed:

  • Dihedral angles : ~3.81° between fused pyrazole and pyridine rings.
  • Substituent orientation : Ethyl ester groups typically adopt planar configurations to minimize steric strain.

In the absence of specific data, computational methods (e.g., DFT) or spectroscopic techniques (e.g., NMR) are critical for confirming bond lengths, ring strain, and substituent positioning.

Tautomeric Forms and Ring-Chair Conformational Dynamics

Pyrazolo-pyridine derivatives exhibit tautomerism due to the presence of multiple nitrogen atoms. For 1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester , the tautomeric equilibrium favors the N1-H form , as demonstrated in NMR studies of analogous compounds:

  • N1-H dominance : Observed via temperature-dependent (1)H NMR spectra, where proton signals at N1 remain consistent across thermal gradients.
  • Conformational rigidity : The fused bicyclic system restricts chair-like conformations, favoring planar arrangements to maintain aromaticity.

Propriétés

IUPAC Name

ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOSAZKELZMYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazines, followed by cyclization to form the pyrazole ring. The esterification of the carboxylic acid group is achieved using ethanol in the presence of acid catalysts .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester

The ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Reaction Conditions :

  • Reagents : NaOH (1–2 eq) in methanol/water (3:1)

  • Temperature : Reflux (60–80°C)

  • Time : 2–4 hours

  • Yield : >90% (reported for analogous pyrazolopyridine esters)

Product :
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Mechanism :
Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon, followed by elimination of ethanol.

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl moiety participates in nucleophilic reactions with nitrogen-based nucleophiles.

Hydrazide Formation

Reaction with Hydrazine Hydrate :

  • Conditions : Excess hydrazine hydrate, reflux in ethanol (2–3 hours)

  • Yield : 70–85%

  • Product : 1H-Pyrazolo[3,4-C]pyridine-7-carbohydrazide

Applications :

  • Intermediate for synthesizing heterocyclic hydrazones or azole derivatives.

  • Antimicrobial activity reported for related carbohydrazides .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, with the ester group acting as a meta-directing electron-withdrawing group.

Bromination

Reaction Conditions :

  • Reagents : Br₂ (1.1 eq) in acetic acid/H₂SO₄

  • Temperature : 0–5°C

  • Yield : 80–90% (for 6-bromo derivatives)

Product :
6-Bromo-1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester

Regioselectivity :
Bromination occurs preferentially at the 6-position due to electronic and steric effects of the ester .

Condensation Reactions

The compound participates in cyclocondensation to form fused polyheterocycles.

Reaction with α-Oxo Ketene Dithioacetals

Conditions :

  • Catalyst : Trifluoroacetic acid (0.3 eq)

  • Solvent : Ethanol, 6 hours at reflux

  • Yield : 80–88%

Product :
Tetrasubstituted pyrazolo[3,4-b]pyridines with retained ester functionality .

Mechanism :

  • Nucleophilic attack by the pyrazole nitrogen on the ketene dithioacetal.

  • Cyclization and aromatization via elimination of methanethiol.

Biological Activity via Chemical Modification

Structural derivatives show kinase inhibitory activity:

DerivativeTarget KinaseIC₅₀ (nM)ApplicationSource
6-Bromo variantPKC-β12.4Diabetic retinopathy treatment
Hydrazide analogThrombin8.7Anticoagulant development

Key Findings :

  • Bromination enhances PKC inhibition potency by 3-fold compared to the parent ester .

  • Hydrazide derivatives exhibit improved solubility and binding to serine proteases.

Mécanisme D'action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound binds to active sites or allosteric sites of enzymes or receptors, altering their activity and leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-C]pyridine Derivatives

Compounds such as ethyl 3-oxo-2-phenyl-5-(prop-1-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6c) and ethyl 5-(phenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9b) share the pyrazolo-pyridine backbone but differ in substituents:

  • 6c has a propyl group at position 5, synthesized via reflux with n-propylamine, yielding 89% with a melting point (mp) of 212–214°C .
  • 9b incorporates a phenylamino group at position 5, synthesized at room temperature with phenylhydrazine hydrochloride, yielding 28% and a higher mp of 235–237°C . These variations highlight how substituent bulk and polarity influence synthesis efficiency (yield) and physical properties (mp).

Pyrrolo[3,4-C]pyrrole Derivatives

Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., compounds 5a–f and 6a–f ) are synthesized via three-component reactions using N-benzylglycine ethyl ester to block secondary cyclization. These derivatives exhibit diastereoselectivity and higher yields (e.g., 60–85%) compared to pyrazolo-pyridines, emphasizing the role of alkyl substituents in steering reaction pathways .

Imidazo and Triazolo Heterocycles

  • Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS 1251033-23-4) introduces a bromine atom at position 3, enhancing electrophilic reactivity for cross-coupling reactions. Its molecular weight (270.09 g/mol) and bromine substituent make it distinct in applications like drug intermediate synthesis .
  • Triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester derivatives (e.g., CAS 1416241-62-7) feature a triazole ring fused to pyridine, altering electronic properties and expanding utility in kinase inhibition studies .

Data Table: Key Comparative Properties

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Formula Key Applications
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester Ethyl ester at 7-position N/A N/A C₁₀H₁₁N₃O₂ Liquid crystals, biologics
Ethyl 5-(prop-1-yl)pyrazolo[4,3-c]pyridine-7-carboxylate (6c) Propyl at 5-position 89 212–214 C₁₈H₁₉N₃O₃ Synthetic intermediate
Ethyl 5-(phenylamino)pyrazolo[4,3-c]pyridine-7-carboxylate (9b) Phenylamino at 5-position 28 235–237 C₂₁H₁₈N₄O₅ Pharmacological studies
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Bromo at 3-position N/A N/A C₉H₈BrN₃O₂ Drug intermediates
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester Bromo, triazole ring N/A N/A C₉H₈BrN₃O₂ Kinase inhibitors

Key Findings and Implications

Substituent Effects: Bulky or polar groups (e.g., phenylamino in 9b) reduce reaction yields but increase melting points, suggesting stronger intermolecular forces .

Synthetic Flexibility : Multi-component reactions (e.g., pyrazolylpyrrolo[3,4-c]pyrroles) enable diastereoselective synthesis, critical for chiral materials .

Application Diversity : Brominated derivatives (e.g., imidazo-pyrimidines) are pivotal in cross-coupling reactions for drug development, whereas esterified pyrazolo-pyridines excel in materials science .

Activité Biologique

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester (CAS No. 945840-81-3) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system consisting of a pyrazole and pyridine moiety. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and it has a molecular weight of approximately 178.19 g/mol. The compound can be synthesized through various methods, including cyclization reactions involving substituted pyridines and hydrazines, followed by esterification processes.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The compound can function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. For example:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes, which can be crucial in drug development for conditions such as cancer and inflammation.
  • Receptor Modulation : It may also act on various receptors, altering their activity and leading to therapeutic effects.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-C]pyridine compounds exhibit significant antiviral properties. In particular:

  • Case Study : A study evaluated several derivatives against the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Compounds derived from 1H-pyrazolo[3,4-C]pyridine showed promising antiviral activities with varying efficacy levels. For instance, one derivative demonstrated an EC50 value of 20 μg/10^5 cells against HAV .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazolo[3,4-C]pyridine derivatives have been shown to reduce inflammation markers in vitro and in vivo:

  • Mechanism : The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

The anticancer activity of 1H-pyrazolo[3,4-C]pyridine derivatives has been explored extensively:

  • Research Findings : Various studies have reported that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Biological ActivityTarget Pathway/MechanismReference
AntiviralInhibition of HAV and HSV-1 replication
Anti-inflammatoryReduction of cytokine production
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester?

  • Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, ethyl ester derivatives are formed by refluxing intermediates (e.g., trifluoroacetic acid in methanol) followed by hydrolysis (e.g., NaOH in MeOH-H₂O) to yield carboxylic acids . Condensation with amines or hydrazines under acidic conditions (e.g., HCl) is also employed, with reaction times ranging from 12 hours at room temperature to reflux conditions .
  • Key Data : Yields vary from 28% to 98%, depending on substituents and reaction optimization .

Q. How is this compound characterized in academic research?

  • Analytical Techniques :

  • Elemental Analysis : Used to confirm molecular composition (e.g., C, H, N content with deviations ≤ 0.3%) .
  • Spectroscopy : IR spectra identify carbonyl (1720–1640 cm⁻¹) and ester (1730–1710 cm⁻¹) groups . HRMS (ESI) validates molecular ions (e.g., [M+H]⁺ with < 0.0003 Da error) .
  • Melting Points : Reported as sharp ranges (e.g., 235–251°C), indicating purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of ethyl ester derivatives?

  • Variables :

  • Temperature : Reflux (e.g., 15 minutes for 79% yield) outperforms room-temperature reactions (e.g., 12 hours for 56% yield) .
  • Stoichiometry : Excess reagents (e.g., 3 equiv. NaOH) enhance hydrolysis efficiency .
  • Catalysts : ZnCl₂ in aza-Diels-Alder reactions improves regioselectivity for pyrazolo-pyridine scaffolds .

Q. How should researchers address discrepancies in analytical data (e.g., elemental analysis vs. spectral results)?

  • Troubleshooting :

  • Purity Checks : Recrystallization or column chromatography resolves impurities affecting melting points or spectral clarity .
  • Complementary Techniques : Use NMR (¹H/¹³C) to resolve ambiguities in IR or MS data .
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .

Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo-pyridine core?

  • Approaches :

  • Substituent Effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions .
  • Protecting Groups : Ethyl esters stabilize the carboxylic acid moiety during subsequent reactions (e.g., amidation) .
  • Metal-Mediated Coupling : Palladium catalysts enable cross-coupling at halogenated positions .

Q. How stable is the ethyl ester group under acidic or basic conditions?

  • Stability Studies :

  • Acidic Conditions : Ethyl esters resist hydrolysis in mild acids (e.g., trifluoroacetic acid) but degrade in strong acids .
  • Basic Conditions : Saponification occurs rapidly (e.g., NaOH in MeOH-H₂O within 10–15 hours) to yield carboxylic acids .
    • Storage Recommendations : Anhydrous environments at −20°C prevent premature hydrolysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.